1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide
Description
1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide is a structurally complex sulfonamide derivative featuring a benzoisoxazole core, a pyridinyl-thiophene moiety, and a methanesulfonamide group. Benzoisoxazole derivatives are known for their roles in central nervous system (CNS) drug design (e.g., antipsychotics), and sulfonamide groups are common in enzyme inhibitors (e.g., carbonic anhydrase). However, direct functional data for this compound are unavailable in the provided sources. Structural analysis tools like SHELX programs may be employed in its crystallographic characterization .
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-26(23,12-16-15-4-1-2-5-17(15)24-21-16)20-10-13-8-14(11-19-9-13)18-6-3-7-25-18/h1-9,11,20H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDJWSLZUNKWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]isoxazole core One common approach is the cyclization of o-aminophenol derivatives with chloroformates or carbonates under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scalability and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process. Additionally, the use of green chemistry principles, such as the minimization of hazardous reagents and the recycling of solvents, can contribute to a more sustainable manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and development.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features to 1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of pyridine sulfonamides have shown effectiveness against various fungal strains, particularly Candida species, with some compounds demonstrating minimum inhibitory concentrations (MIC) lower than 25 µg/mL, surpassing traditional antifungal agents like fluconazole .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research into sulfonamide derivatives has led to the synthesis of hybrid compounds that combine triazine rings with sulfonamide fragments, demonstrating cytotoxicity against cancer cell lines. The quantitative structure–activity relationship (QSAR) studies have been employed to optimize these compounds for enhanced anticancer activity .
Antimalarial Properties
Sulfonamide derivatives have been explored as antimalarial agents due to their ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway of malaria parasites. A study synthesized a series of 1H-1,2,4-triazol-3-yl benzenesulfonamides which showed promising results against malaria, indicating that similar modifications to the target compound could yield effective antimalarial drugs .
Case Studies and Evidence
Discussion
The diverse applications of this compound highlight its potential as a versatile pharmacophore in drug design. Its structural characteristics allow for modifications that can enhance efficacy against various pathogens and disease states.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structure comprises three key domains:
Benzoisoxazole : A bicyclic heteroaromatic system with oxygen and nitrogen atoms, contributing to π-π stacking interactions and metabolic stability.
Methanesulfonamide : A polar group that may engage in hydrogen bonding or act as a leaving group in biochemical interactions.
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules from the provided evidence:
Key Observations:
- Target vs. The pyridinyl-thiophene system in the target may offer greater conformational flexibility compared to the rigid thiazole ring in Compound 94.
- Target vs. Compound : The diazenyl and acetyl groups in the compound enable metal coordination, a property absent in the target. However, the target’s benzoisoxazole and thiophene groups likely enhance blood-brain barrier permeability relative to the compound’s hydrophilic substituents.
Biological Activity
1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of drug discovery. This article reviews the biological activity, synthesis, and pharmacological implications of this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O4S2 |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 2034567-16-1 |
The structure features a benzo[d]isoxazole core linked to a thiophene-pyridine moiety through a methanesulfonamide group, which is critical for its biological activity.
Research indicates that compounds containing the benzo[d]isoxazole moiety exhibit significant biological activities, particularly as inhibitors of hypoxia-inducible factor (HIF) pathways. HIFs are transcription factors that regulate gene expression in response to changes in oxygen availability, playing a crucial role in cancer progression and other diseases.
In a study evaluating various benzo[d]isoxazole derivatives, it was found that modifications to the amine groups can lead to variations in HIF inhibitory activity. For example, compounds with specific substitutions exhibited IC50 values ranging from 0.94 μM to over 10 μM against HIF-1α transcriptional activity .
In Vitro Studies
A dual-luciferase gene reporter assay was employed to assess the inhibitory effects of the compound on HIF-1α activity. The results showed that certain derivatives could inhibit HIF transcriptional activity without inducing cytotoxicity at concentrations below 50 μM .
The following table summarizes the inhibitory effects of selected compounds:
| Compound ID | IC50 (μM) | Activity Description |
|---|---|---|
| Compound 15 | 0.94 | Strong anti-HIF-1α activity |
| Compound 31 | 25 | Moderate anti-HIF-1α activity |
| Control | >50 | No significant effect |
Selectivity Profile
The selectivity of the compound was tested against a panel of receptors and enzymes. Most tested targets showed no significant interaction, indicating a favorable selectivity profile. However, some interaction with monoamine oxidase-A (MAO-A) was noted, likely due to the presence of a dimethylamino group .
Case Study 1: Anticancer Activity
In a recent study focusing on cancer cell lines, derivatives of benzo[d]isoxazole were evaluated for their ability to inhibit cell proliferation. The results indicated that certain compounds significantly reduced cell viability in hypoxic conditions, which is often encountered in tumor microenvironments .
Case Study 2: Toxicity Assessment
A toxicity assessment using zebrafish embryos revealed that several derivatives exhibited low toxicity at therapeutic concentrations. This finding is crucial for the development of safe therapeutic agents based on this scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
